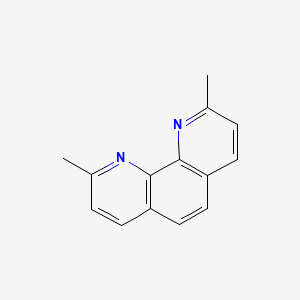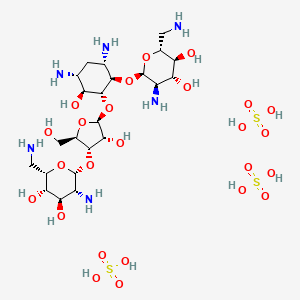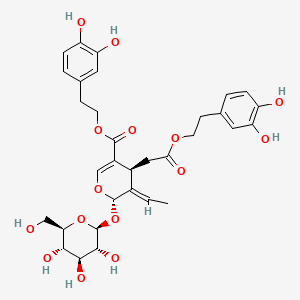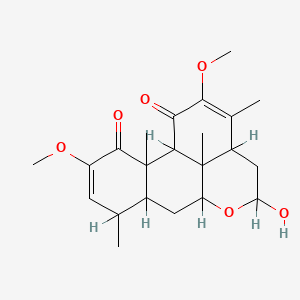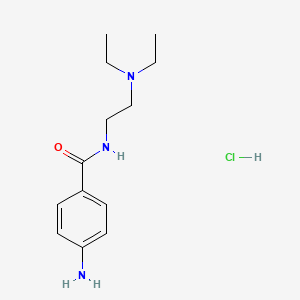
プロカインアミド塩酸塩
概要
説明
プロカインアミド塩酸塩は、プロカインの誘導体であり、主に抗不整脈薬として使用されます。 これは、生命を脅かす心室性不整脈の治療に効果的で、インパルス開始と伝導に必要なイオンフラックスを阻害することで神経細胞膜を安定化させることが知られています 。 この化合物はナトリウムチャネル遮断剤であり、局所麻酔薬の製造に使用されます 。
科学的研究の応用
Procainamide Hydrochloride has a wide range of scientific research applications:
作用機序
プロカインアミド塩酸塩は、神経細胞膜のナトリウムチャネルを遮断することで作用を発揮します。 この作用は膜を安定化させ、インパルス開始と伝導に必要なイオンフラックスを阻害することにより、局所麻酔効果を生み出します 。 また、心室、His-Purkinje 系の電気的刺激閾値を高め、直接的な心臓への影響により、心筋の興奮性と伝導速度を低下させます 。
類似の化合物:
独自性: プロカインアミド塩酸塩は、心室性不整脈の治療における効果と安全性のバランスが取れたプロファイルでユニークです。プロカインとは異なり、作用時間が長く、中枢神経系への影響が少ないです。 キニジンやアミオダロンと比較して、異なる作用機序を提供するため、特定の臨床状況において貴重な代替手段となっています 。
生化学分析
Biochemical Properties
Procainamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, affecting the ionic fluxes necessary for impulse conduction. This interaction stabilizes the neuronal membrane, thereby exerting its local anesthetic action . Additionally, procainamide hydrochloride inhibits DNA methyltransferase, modulating the epigenetic regulation of gene expression .
Cellular Effects
Procainamide hydrochloride influences various types of cells and cellular processes. It affects cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes. This action impacts cell signaling pathways, gene expression, and cellular metabolism. Procainamide hydrochloride has been reported to cause a decrease in the number of cells in the bone marrow and may induce symptoms of lupus . It also affects myocardial cells by decreasing excitability and conduction velocity, which can depress myocardial contractility .
Molecular Mechanism
The molecular mechanism of procainamide hydrochloride involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . Procainamide hydrochloride also inhibits the IKr rectifier K+ current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of procainamide hydrochloride change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of systemic lupus erythematosus (SLE)-like syndrome . The stability and degradation of procainamide hydrochloride can influence its long-term effects on cellular function. Laboratory tests for detection of procainamide-induced SLE are recommended before and periodically during maintenance or prolonged therapy .
Dosage Effects in Animal Models
The effects of procainamide hydrochloride vary with different dosages in animal models. At recommended dosages, it can cause agranulocytosis, bone marrow depression, neutropenia, hypoplastic anemia, and thrombocytopenia . High doses may lead to progressive widening of the QRS complex, prolonged Q-T and P-R intervals, lowering of the R and T waves, and increasing A-V block . The lethal dose (LD50) varies across species, with values such as 95 mg/kg (rat, IV) and 312 mg/kg (mouse, oral) .
Metabolic Pathways
Procainamide hydrochloride is metabolized via different pathways, with the most common being acetylation to the less-toxic N-acetylprocainamide (NAPA). The rate of acetylation is genetically determined, resulting in two phenotypes: slow and rapid acetylators . The hepatic metabolism of procainamide hydrochloride involves the enzyme CYP2D6 .
Transport and Distribution
Procainamide hydrochloride is transported and distributed within cells and tissues. About 15 to 20 percent of procainamide hydrochloride is reversibly bound to plasma proteins, and considerable amounts are more slowly and reversibly bound to tissues of the heart, liver, lung, and kidney . The apparent volume of distribution eventually reaches about 2 liters per kilogram body weight .
Subcellular Localization
The subcellular localization of procainamide hydrochloride involves its distribution within various cellular compartments. It is known to bind to histone proteins, which can be toxic to lymphocytes . The localization and activity of procainamide hydrochloride can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: プロカインアミド塩酸塩は、p-アミノ安息香酸とジエチルアミノエチルクロリドを反応させて合成され、その後、得られた中間体をプロカインアミドに変換します。 最後のステップでは、塩酸塩が形成されます 。
工業的製造方法: 工業的な環境では、プロカインアミド塩酸塩の合成は、最終製品の一貫性と品質を確保するために、高純度試薬と制御された反応条件を使用します。 このプロセスには通常、純粋な塩酸塩を得るための結晶化、ろ過、乾燥などの手順が含まれます 。
化学反応の分析
反応の種類: プロカインアミド塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: N-アセチルプロカインアミドを形成するために酸化することができます。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
主な生成物:
4. 科学研究アプリケーション
プロカインアミド塩酸塩は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Quinidine: Another antiarrhythmic agent but differs in its mechanism of action and side effect profile.
Amiodarone: Used for life-threatening ventricular arrhythmias but has a different pharmacokinetic profile and a longer half-life.
Uniqueness: Procainamide Hydrochloride is unique in its balanced efficacy and safety profile for treating ventricular arrhythmias. Unlike procaine, it has a longer duration of action and fewer central nervous system effects. Compared to quinidine and amiodarone, it offers a different mechanism of action, making it a valuable alternative in specific clinical scenarios .
特性
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTXGJFUQRCPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-06-9 (Parent) | |
| Record name | Procainamide hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2049422 | |
| Record name | Procainamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
614-39-1 | |
| Record name | Procainamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procainamide hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | procainamide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Procainamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procainamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCAINAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does procainamide hydrochloride exert its antiarrhythmic effect?
A1: Procainamide hydrochloride primarily acts by blocking sodium channels in cardiac myocytes [, , ]. This blockade slows down the rapid depolarization phase of the action potential, effectively suppressing abnormal electrical impulses that can lead to arrhythmias.
Q2: What is the molecular formula and weight of procainamide hydrochloride?
A2: The molecular formula is C13H22ClN3O • HCl, and its molecular weight is 300.25 g/mol.
Q3: Are there any spectroscopic data available for characterizing procainamide hydrochloride?
A3: Yes, spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure of procainamide hydrochloride and its reaction products []. Electron Paramagnetic Resonance (EPR) spectroscopy was employed to identify free radicals formed in the compound upon gamma irradiation []. Additionally, UV-Vis spectrophotometry has been widely used for analytical purposes, including the determination of procainamide hydrochloride in various formulations [, , , ].
Q4: Is procainamide hydrochloride compatible with commonly used intravenous solutions?
A4: While procainamide hydrochloride is compatible with 0.9% sodium chloride injection, it shows incompatibility with 5% dextrose injection, leading to the formation of procainamide-dextrose complexes that alter its stability and bioavailability [, , , ].
Q5: Does procainamide hydrochloride possess any catalytic properties relevant to its pharmaceutical applications?
A5: Procainamide hydrochloride itself does not exhibit inherent catalytic properties relevant to its therapeutic use as an antiarrhythmic agent. Its primary mechanism relies on binding to sodium channels rather than catalyzing specific chemical reactions.
Q6: Have computational methods been used to study procainamide hydrochloride?
A6: While specific examples are limited within the provided research articles, computational chemistry techniques can be valuable for understanding procainamide hydrochloride's interactions with its target, exploring its pharmacokinetic properties, and designing potential analogs with improved efficacy or safety profiles.
Q7: How do structural modifications of procainamide hydrochloride affect its activity?
A9: Although limited information is available on direct structural modifications of procainamide hydrochloride within the provided research, it is known that its primary metabolite, N-acetylprocainamide (NAPA), also exhibits antiarrhythmic activity [, , ]. This suggests that modifications to the aromatic amine group, such as acetylation, can influence its pharmacological properties. Further research focusing on SAR would be beneficial for developing novel procainamide analogs with enhanced therapeutic profiles.
Q8: What strategies can be employed to enhance the stability of procainamide hydrochloride formulations?
A10: Neutralizing the pH of 5% dextrose injection or storing the admixture under refrigerated conditions (5°C) has been shown to improve the stability of procainamide hydrochloride by mitigating procainamide-dextrose complexation [].
Q9: Is there information available regarding the SHE regulations for procainamide hydrochloride?
A9: The provided research articles primarily focus on the pharmaceutical and chemical aspects of procainamide hydrochloride. Specific information regarding SHE regulations would need to be obtained from relevant regulatory bodies and safety data sheets.
Q10: How is procainamide hydrochloride absorbed and metabolized in the body?
A12: Procainamide hydrochloride is well-absorbed after oral administration, with a bioavailability of approximately 85% []. It is primarily metabolized in the liver, mainly via acetylation to N-acetylprocainamide (NAPA), which also exhibits antiarrhythmic activity [, ].
Q11: How do plasma levels of procainamide relate to its therapeutic effect?
A13: Salivary levels of procainamide hydrochloride have been shown to correlate well with its therapeutic effect on the QT interval, suggesting that saliva monitoring could be a valuable tool for therapeutic drug monitoring [].
Q12: Does protein-calorie malnutrition affect the pharmacokinetics of procainamide?
A14: Studies in rats indicate that protein-calorie malnutrition can significantly alter procainamide pharmacokinetics, leading to a longer mean residence time, decreased plasma clearance, and reduced metabolic conversion to NAPA []. These findings highlight the importance of considering nutritional status when optimizing procainamide therapy.
Q13: What models have been used to study the antiarrhythmic effects of procainamide hydrochloride?
A15: Animal models, particularly dogs, have been employed to investigate the hemodynamic effects and efficacy of procainamide hydrochloride in treating postoperative ventricular arrhythmias [].
Q14: Are there known mechanisms of resistance to procainamide hydrochloride?
A14: While specific resistance mechanisms are not extensively discussed within the provided research, the development of tolerance and decreased efficacy over time is a known clinical challenge with antiarrhythmic drugs, potentially involving alterations in drug targets or pharmacokinetic pathways. Further research is warranted to elucidate the mechanisms underlying procainamide resistance and explore strategies to overcome it.
Q15: What are some potential adverse effects associated with procainamide hydrochloride?
A15: Procainamide hydrochloride administration can be associated with various adverse effects, including gastrointestinal disturbances, central nervous system effects, and cardiovascular effects such as hypotension and prolongation of the QT interval.
Q16: Can procainamide hydrochloride induce lupus-like symptoms?
A18: Yes, procainamide hydrochloride has been implicated in inducing a lupus-like syndrome characterized by arthralgia, cutaneous lesions, and the presence of antinuclear antibodies. This immune-mediated reaction appears to be dose- and duration-dependent and generally resolves upon drug discontinuation [, , ].
Q17: Are there specific biomarkers for monitoring procainamide hydrochloride therapy?
A17: While not explicitly mentioned in the provided research, monitoring plasma drug levels of both procainamide and its active metabolite, NAPA, is crucial for optimizing therapy and minimizing toxicity. Additionally, electrocardiogram (ECG) monitoring is essential to assess the drug's effect on cardiac rhythm and identify potential QT interval prolongation, a known adverse effect of procainamide.
Q18: What analytical methods are commonly used to quantify procainamide hydrochloride?
A18: Several analytical techniques have been employed for quantifying procainamide hydrochloride, including:
- High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for quantifying procainamide and its metabolite, NAPA, in various matrices like plasma, serum, and pharmaceutical formulations [, , , , , , , , , ].
- Gas Chromatography (GC): While less common than HPLC, GC methods have been developed for procainamide hydrochloride analysis in specific applications, such as determining its stability in rat feed [].
- Fluorescence Polarization Immunoassay (FPIA): This method offers a rapid and automated approach for measuring procainamide concentrations in biological fluids [].
- Spectrophotometry: UV-Vis spectrophotometry, particularly in conjunction with derivatization reactions, provides simple and cost-effective methods for determining procainamide hydrochloride in pharmaceutical dosage forms [].
Q19: Is there information available on the environmental impact of procainamide hydrochloride?
A19: The provided research articles primarily focus on pharmaceutical and chemical aspects. Assessing the environmental impact of pharmaceuticals like procainamide hydrochloride requires dedicated ecotoxicological studies.
Q20: What factors influence the dissolution of procainamide hydrochloride tablets?
A23: The pH of the dissolution medium plays a crucial role in the disintegration and dissolution of procainamide hydrochloride tablets. Studies have shown that these tablets fail to disintegrate in acidic environments mimicking conditions of gastric achylia, highlighting the importance of formulation factors in ensuring adequate drug release [].
Q21: Are there specific guidelines for validating analytical methods for procainamide hydrochloride?
A21: Analytical methods for pharmaceutical analysis, including those for procainamide hydrochloride, should adhere to internationally recognized guidelines and regulatory requirements, such as those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Q22: What measures are taken to ensure the quality of procainamide hydrochloride products?
A22: Stringent quality control measures are essential throughout the manufacturing process of procainamide hydrochloride to ensure consistent product quality, safety, and efficacy. These measures typically involve:
Q23: Can procainamide hydrochloride elicit an immune response?
A26: Yes, as mentioned earlier, procainamide hydrochloride can induce a lupus-like syndrome, which is considered an immune-mediated adverse reaction. This phenomenon highlights the potential for procainamide to interact with the immune system [, , ].
Q24: Does procainamide hydrochloride interact with drug transporters?
A27: Yes, procainamide hydrochloride is known to interact with renal tubular cationic secretion pathways, which can be competitively inhibited by drugs like trimethoprim []. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic outcomes.
Q25: Are there alternative antiarrhythmic drugs to procainamide hydrochloride?
A25: Yes, several other antiarrhythmic drugs are available, each with its unique mechanism of action, pharmacokinetic profile, and potential adverse effect profile. Common alternatives include:
Q26: Are there specific guidelines for the disposal of procainamide hydrochloride?
A26: Safe and environmentally responsible disposal practices for pharmaceutical waste, including procainamide hydrochloride, are crucial to minimize potential environmental contamination. Consulting local regulations and guidelines for proper pharmaceutical waste disposal is essential.
Q27: What resources are available for researchers studying procainamide hydrochloride?
A27: Various resources are available to support research on procainamide hydrochloride, including:
Q28: When was procainamide hydrochloride first introduced as an antiarrhythmic agent?
A28: Procainamide hydrochloride has been used clinically as an antiarrhythmic agent since the 1950s, marking a significant milestone in the management of cardiac arrhythmias.
Q29: Are there any cross-disciplinary applications of procainamide hydrochloride research?
A34: The development of procainamide hydrochloride-containing liposomes for potential anticancer applications highlights the synergistic potential of combining this drug with other therapeutic agents in novel drug delivery systems []. This exemplifies the importance of cross-disciplinary collaboration between pharmaceutical sciences, material sciences, and oncology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




